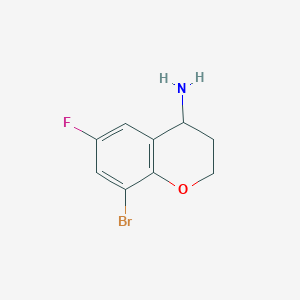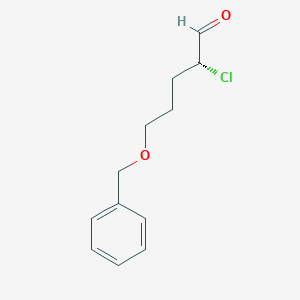
(R)-5-(Benzyloxy)-2-chloropentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(Benzyloxy)-2-chloropentanal is an organic compound that features a benzyloxy group and a chlorinated pentanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Benzyloxy)-2-chloropentanal typically involves the reaction of a benzyloxy-substituted precursor with chlorinating agents. One common method involves the use of ®-2-((Benzyloxy)methyl)oxirane as a starting material. This compound can be reacted with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of ®-5-(Benzyloxy)-2-chloropentanal may involve large-scale synthesis using similar chlorination reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-5-(Benzyloxy)-2-chloropentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: ®-5-(Benzyloxy)-2-chloropentanoic acid.
Reduction: ®-5-(Benzyloxy)-2-chloropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-(Benzyloxy)-2-chloropentanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and chlorinated compounds.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-(Benzyloxy)-2-chloropentanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes that process aldehydes or chlorinated compounds, potentially affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((Benzyloxy)methyl)oxirane
- ®-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
- ®-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Uniqueness
®-5-(Benzyloxy)-2-chloropentanal is unique due to its specific combination of a benzyloxy group and a chlorinated pentanal structure
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(2R)-2-chloro-5-phenylmethoxypentanal |
InChI |
InChI=1S/C12H15ClO2/c13-12(9-14)7-4-8-15-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m1/s1 |
InChI Key |
KQDKPYCOTCAUMW-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COCCC[C@H](C=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


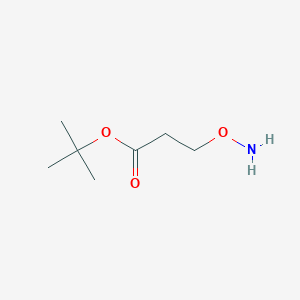
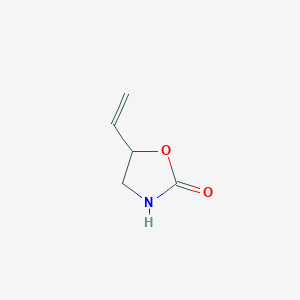
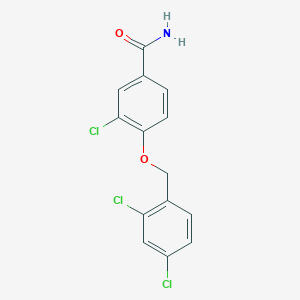
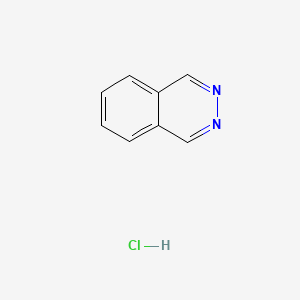
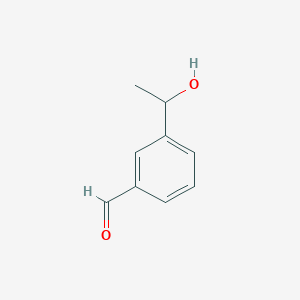
![7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13023234.png)
![2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13023235.png)
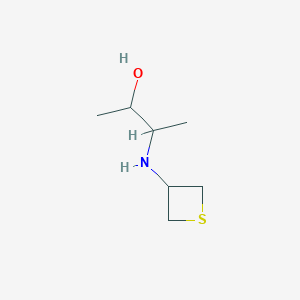
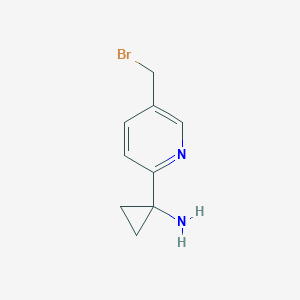
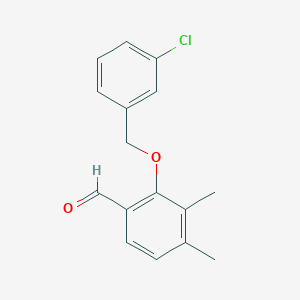
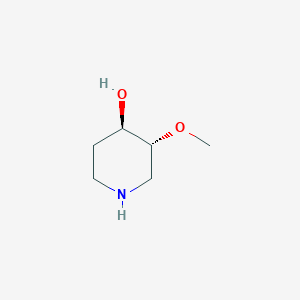
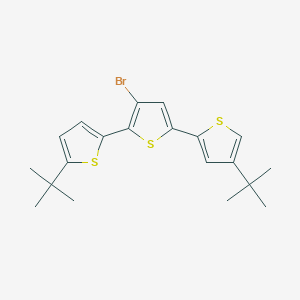
![7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13023274.png)
